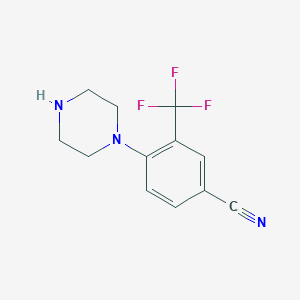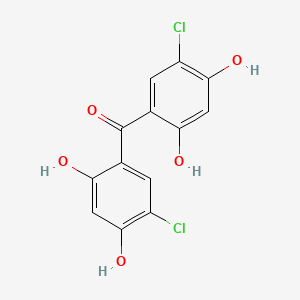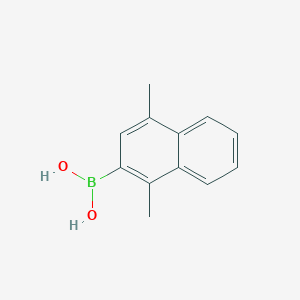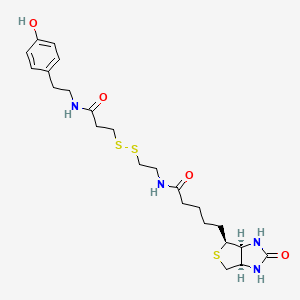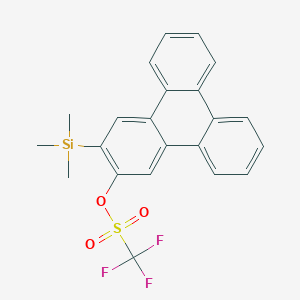
3-(Trimethylsilyl)-triphenylenyl-2-triflate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trimethylsilyl)-triphenylenyl-2-triflate: is an organosilicon compound characterized by the presence of a trimethylsilyl group and a triflate group attached to a triphenylene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)-triphenylenyl-2-triflate typically involves the introduction of the trimethylsilyl group and the triflate group onto the triphenylene core. One common method involves the reaction of triphenylene with trimethylsilyl chloride in the presence of a base, followed by the introduction of the triflate group using triflic anhydride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(Trimethylsilyl)-triphenylenyl-2-triflate can undergo various types of chemical reactions, including:
Substitution Reactions: The triflate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Conditions often involve the use of bases and solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triphenylene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
Chemistry: In chemistry, 3-(Trimethylsilyl)-triphenylenyl-2-triflate is used as a building block for the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of new materials and catalysts.
Biology and Medicine: While specific biological and medicinal applications of this compound are less common, its derivatives may have potential uses in drug discovery and development. The presence of the trimethylsilyl group can enhance the stability and bioavailability of certain compounds.
Industry: In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
作用机制
The mechanism of action of 3-(Trimethylsilyl)-triphenylenyl-2-triflate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group, while the triflate group can serve as a leaving group in substitution reactions. These properties enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.
相似化合物的比较
- 3-(Trimethylsilyl)-triphenylenyl-2-bromide
- 3-(Trimethylsilyl)-triphenylenyl-2-iodide
- 3-(Trimethylsilyl)-triphenylenyl-2-chloride
Comparison: Compared to its halogenated analogs, 3-(Trimethylsilyl)-triphenylenyl-2-triflate offers unique reactivity due to the presence of the triflate group, which is a better leaving group than halides. This enhances its utility in substitution and coupling reactions, making it a more versatile intermediate in organic synthesis.
属性
IUPAC Name |
(3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O3SSi/c1-30(2,3)21-13-19-17-11-7-5-9-15(17)14-8-4-6-10-16(14)18(19)12-20(21)28-29(26,27)22(23,24)25/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKBOQNMGXQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C2C3=CC=CC=C3C4=CC=CC=C4C2=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

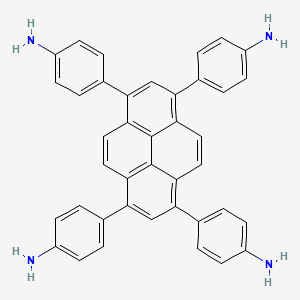
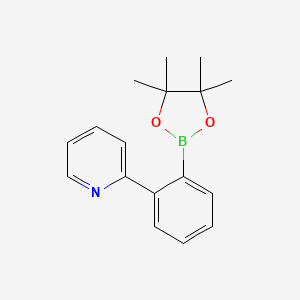
![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6319148.png)
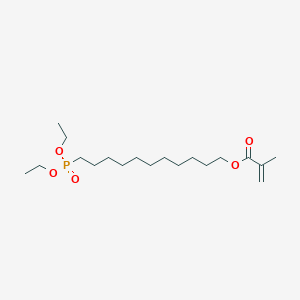
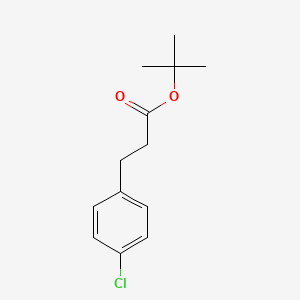
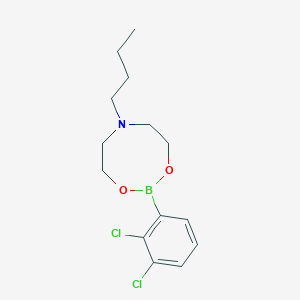
![13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6319183.png)
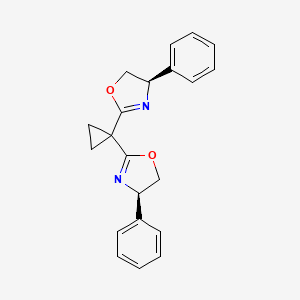
![tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)
